2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione typically involves multiple steps. One common method includes the condensation of 4-(propan-2-yl)aniline with a suitable dioxane precursor under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature carefully controlled to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved can vary, but they often include key proteins or signaling molecules within cells.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-({[4-(methyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione
- 2,2-Dimethyl-5-({[4-(ethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione
Uniqueness
What sets 2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties, such as enhanced stability or specific biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(4-propan-2-ylanilino)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C16H19NO4/c1-10(2)11-5-7-12(8-6-11)17-9-13-14(18)20-16(3,4)21-15(13)19/h5-10,17H,1-4H3 |
InChI Key |
XTQPJEAXZRLFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.